

# The Function of Galectin-8 in Immune Response Modulation: A Technical Guide

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## Abstract

Galectin-8 (Gal-8), a tandem-repeat galectin, is a pleiotropic modulator of the immune system, exhibiting a dual role that spans both innate and adaptive responses. It functions as an intracellular danger receptor, identifying pathogen invasion and damaged endomembranes to trigger antibacterial autophagy, a process known as xenophagy.[1][2][3] Extracellularly, Gal-8 modulates the activity of various immune cells. It enhances antigen presentation by dendritic cells and macrophages and stabilizes the B cell immune synapse to promote humoral immunity.[4][5] In T cell regulation, Gal-8 demonstrates context-dependent effects, promoting the differentiation of suppressive regulatory T cells (Tregs) while also being capable of providing co-stimulatory signals that enhance T cell activation.[6][7] This technical guide provides an in-depth overview of the core functions of Galectin-8 in immune modulation, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

## Introduction to Galectin-8

Galectins are a family of evolutionary conserved proteins defined by their affinity for  $\beta$ -galactoside-containing glycans through a characteristic carbohydrate recognition domain (CRD).[8][9] They are synthesized in the cytosol and can function both intracellularly and extracellularly, where they modulate cell-cell and cell-matrix interactions, signaling, and cell fate.[1][3]

Galectin-8 is a "tandem-repeat" type galectin, composed of two distinct CRDs—an N-terminal (N-CRD) and a C-terminal (C-CRD)—connected by a flexible linker peptide.<sup>[9][10]</sup> These two domains exhibit different fine specificities for glycan ligands. The N-CRD shows a unique preference for  $\alpha$ 2,3-sialylated glycans, while the C-CRD binds to non-sialylated N-glycans.<sup>[6][11][12]</sup> This structural arrangement allows Gal-8 to act as a molecular bridge, cross-linking different glycoproteins on the cell surface or linking pathogens and damaged vesicles to intracellular effector machinery.

## The Role of Galectin-8 in Innate Immunity

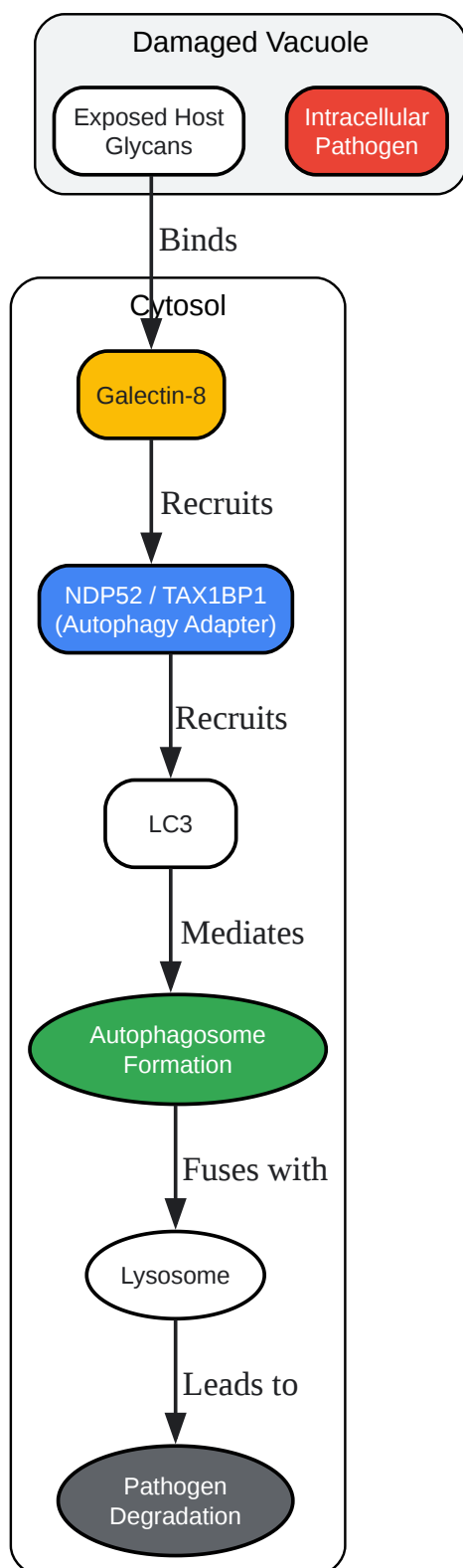
Galectin-8 is a critical component of the innate immune system, acting as a sentinel for cellular damage and pathogen invasion.

### A Danger Receptor for Endomembrane Integrity

A primary function of intracellular Gal-8 is to act as a danger receptor that monitors the integrity of endosomes and lysosomes.<sup>[2][3]</sup> Under normal conditions, the lumen of these vesicles is rich in complex glycans that are absent from the cytosol.<sup>[3]</sup> When pathogens like *Salmonella*, *Listeria*, or *Mycobacterium tuberculosis* invade the cell and damage the surrounding vacuolar membrane, these host glycans become exposed to the cytosol.<sup>[2][13][14]</sup> Galectin-8 directly binds to these exposed glycans, flagging the damaged vesicle as a site of danger.<sup>[2][3][15]</sup>

### Triggering Antibacterial Autophagy (Xenophagy)

Upon binding to damaged, pathogen-containing vacuoles, Gal-8 initiates a crucial antimicrobial defense mechanism called selective autophagy or xenophagy.<sup>[1][2]</sup> It serves as a recruitment platform for autophagy adapter proteins, most notably NDP52 (also known as CALCOCO2) and TAX1BP1.<sup>[2][13][14]</sup> These adapters then link the Gal-8-tagged vesicle to the core autophagy machinery, recruiting MAP1LC3/LC3 and promoting the formation of an autophagosome that engulfs and degrades the invading pathogen.<sup>[2][16]</sup> This pathway is essential for controlling the proliferation of various intracellular bacteria.<sup>[2][13]</sup>

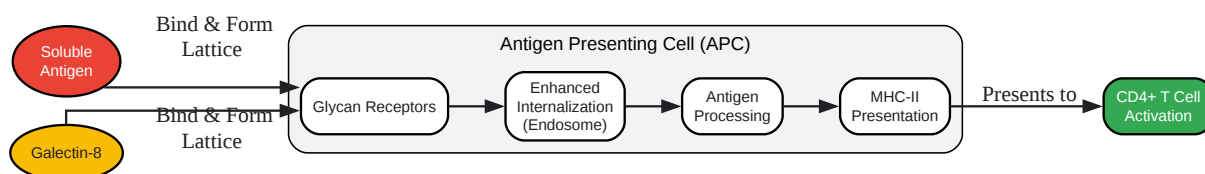


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**Caption:** Galectin-8 mediated xenophagy pathway.

## Enhancing Antigen Presentation

Extracellular Gal-8 significantly enhances the ability of antigen-presenting cells (APCs), such as dendritic cells and macrophages, to mount an immune response.[4] By forming a lattice with glycoconjugates on the APC surface, Gal-8 promotes the binding and internalization of soluble antigens.[4][10] This leads to accelerated antigen processing within endosomal compartments and more efficient presentation on MHC class II molecules to CD4+ T cells.[4][10] This function is independent of the antigen's nature and serves to amplify the initial stages of the adaptive immune response.[4]



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**Caption:** Galectin-8 enhancement of antigen presentation.

## The Role of Galectin-8 in Adaptive Immunity

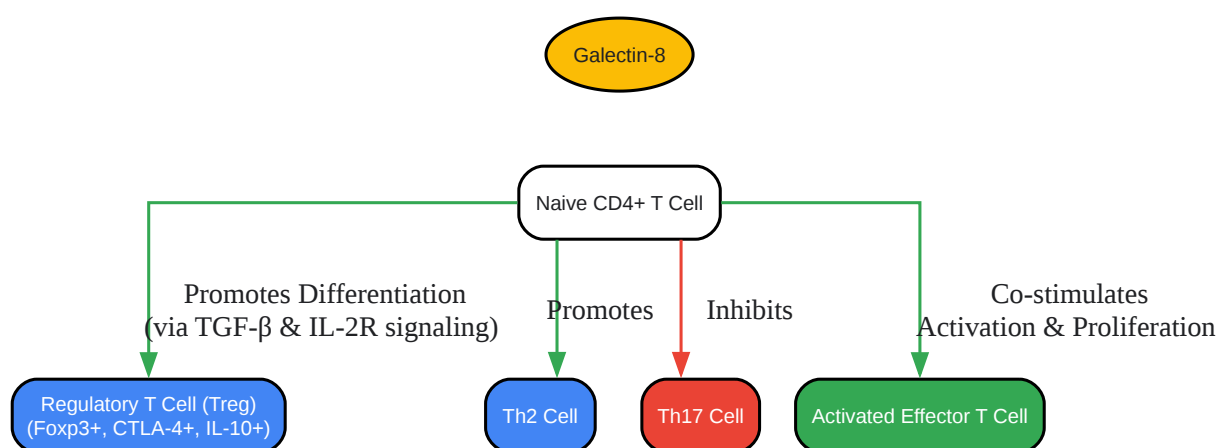
Galectin-8 plays a complex, often contradictory, role in shaping the adaptive immune response, particularly in the regulation of T and B lymphocytes.[17]

### The Dichotomous Regulation of T Cells

Gal-8's effect on T cells is highly context-dependent, capable of both promoting suppression and enhancing activation.

- **Promotion of Regulatory T Cells (Tregs):** Gal-8 promotes the in vitro differentiation of naive CD4+ T cells into highly suppressive Foxp3+ Tregs.[6][18] This is achieved by activating the TGF $\beta$  signaling pathway and promoting sustained signaling through the IL-2 receptor (IL-2R).[6] Tregs polarized in the presence of Gal-8 express higher levels of the inhibitory molecule CTLA-4 and the anti-inflammatory cytokine IL-10.[6]

- **T Helper Cell Skewing:** In addition to promoting Tregs, Gal-8 influences T helper (Th) cell differentiation by favoring Th2 polarization while inhibiting the development of pro-inflammatory Th17 cells.[6]
- **Co-stimulation and Proliferation:** Paradoxically, Gal-8 can also act as a co-stimulatory molecule for T cells.[7] It can induce robust proliferation of naive CD4<sup>+</sup> T cells and lower the activation threshold for antigen-specific T cell responses, synergizing with suboptimal doses of antigen to trigger a response.[4][7] This suggests Gal-8 can amplify immune reactivity at inflammatory sites.



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**Caption:** Differential effects of Galectin-8 on T cell fate.

## Enhancement of B Cell Function

Gal-8 is expressed in the subcapsular sinus of lymph nodes and acts as an extracellular adjuvant for B cell responses.[5] It enhances the ability of B cells to extract and process antigens that are tethered to surfaces, a crucial step for initiating a T cell-dependent antibody response.[5] This is achieved by stabilizing the B cell immune synapse, which enhances the recruitment and secretion of lysosomes to the synapse, thereby promoting the proteolytic release of the antigen for subsequent presentation.[5] Gal-8 also promotes B cell differentiation and the production of IL-10.[17]

## Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Galectin-8's immunomodulatory functions.

Table 1: Effect of Galectin-8 on T Cell Populations

Parameter	Condition	Result	Reference
Treg Differentiation	Naive mouse CD4+ T cells + 1.5 µM Gal-8	Significant increase in Foxp3+ Treg cells	[6]
Suppressive Molecule Expression	Gal-8-polarized Tregs vs. control Tregs	Higher frequency of CTLA-4 and IL-10 expression	[6]
T Cell Proliferation	Activated T cells + Gal-8-polarized Tregs (1:1 ratio)	More efficient inhibition of proliferation compared to control Tregs	[6]

| Th17 Differentiation | CD4+ T cells under Th17 polarizing conditions + Gal-8 | Inhibition of IL-17A expression |[6] |

Table 2: Galectin-8 in Antibacterial Autophagy

Parameter	Organism	Result	Reference
Gal-8 Recruitment	S. Typhimurium in HeLa cells (1 hr post-infection)	~10% of intracellular bacteria coated with Galectin-8	<a href="#">[2]</a> <a href="#">[3]</a>
Bacterial Proliferation	S. Typhimurium in Gal-8-depleted HeLa cells	Failure to suppress bacterial proliferation	<a href="#">[2]</a> <a href="#">[3]</a>
Autophagy Targeting	M. tuberculosis in Gal-8 knockout macrophages	Decreased targeting of Mtb to selective autophagy (LC3+)	<a href="#">[13]</a> <a href="#">[19]</a>
Mtb Control	Gal-8 knockout macrophages	Defective control of Mtb replication	<a href="#">[13]</a> <a href="#">[19]</a>

| Mtb Control (Overexpression) | Macrophages overexpressing Gal-8 | Increased targeting of Mtb to autophagy and limited Mtb replication |[\[13\]](#)[\[14\]](#) |

## Key Experimental Protocols

### Protocol: In Vitro T Cell Differentiation Assay

This protocol is adapted from methodologies used to assess the effect of Gal-8 on Treg differentiation.[\[6\]](#)

- **Cell Isolation:** Isolate naive CD4<sup>+</sup> T cells (CD4<sup>+</sup>CD62L<sup>+</sup>CD44<sup>lo</sup>CD25<sup>-</sup>) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- **Plate Coating:** Coat 96-well flat-bottom plates with anti-CD3 (e.g., clone 145-2C11, 5 µg/mL) and anti-CD28 (e.g., clone 37.51, 2 µg/mL) antibodies in PBS overnight at 4°C. Wash plates three times with sterile PBS before use.
- **Cell Culture:** Seed naive CD4<sup>+</sup> T cells at a density of 1 x 10<sup>5</sup> cells/well.

- **Polarizing Conditions:** Culture cells in complete RPMI-1640 medium supplemented with 10% FBS, 2-ME, and antibiotics. For Treg polarizing conditions, add human TGF- $\beta$ 1 (2 ng/mL) and mouse IL-2 (100 U/mL).
- **Galectin-8 Treatment:** Add recombinant Galectin-8 to the desired final concentration (e.g., 0.5 - 1.5  $\mu$ M) to the treatment wells. Include a vehicle control (e.g., PBS) and a carbohydrate inhibition control with Thiodigalactoside (TDG) or  $\alpha$ 2,3-sialyllactose.
- **Incubation:** Culture the cells for 3-4 days at 37°C and 5% CO<sub>2</sub>.
- **Analysis:** Harvest cells and stain for surface markers (e.g., CD4, CD25) followed by intracellular staining for the transcription factor Foxp3 using a commercially available kit. Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

## Protocol: In Vitro Xenophagy Assay by Microscopy

This protocol is based on methods to visualize the recruitment of Gal-8 to intracellular bacteria. [\[2\]](#)[\[3\]](#)

- **Cell Culture:** Seed HeLa or macrophage-like cells (e.g., RAW 264.7) on sterile glass coverslips in a 24-well plate. If desired, use cells stably expressing fluorescently-tagged Galectin-8 (e.g., YFP-Galectin-8). Let cells adhere overnight.
- **Bacterial Culture:** Grow bacteria (e.g., Salmonella Typhimurium expressing a fluorescent protein like GFP) to the late-logarithmic phase.
- **Infection:** Synchronize infection by centrifuging the bacteria onto the cell monolayer at a multiplicity of infection (MOI) of 10-50 for 10 minutes at 500 x g.
- **Incubation:** Incubate for 20-30 minutes at 37°C to allow invasion.
- **Gentamicin Treatment:** Wash cells with PBS and add fresh medium containing a high concentration of gentamicin (e.g., 100  $\mu$ g/mL) for 1 hour to kill extracellular bacteria. Then, replace with medium containing a lower maintenance dose of gentamicin (e.g., 10  $\mu$ g/mL) for the remainder of the experiment.
- **Time Points:** At desired time points post-infection (e.g., 1, 2, 4 hours), wash cells with PBS.



- **Fixation and Staining:** Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100. If not using fluorescently-tagged Gal-8, perform immunofluorescence staining with a primary antibody against Galectin-8, followed by a fluorescently-labeled secondary antibody. Co-stain for autophagy markers like LC3 or NDP52 if desired. Mount coverslips on slides with a DAPI-containing mounting medium.
- **Microscopy:** Analyze samples using a fluorescence or confocal microscope. Quantify the percentage of intracellular bacteria that are co-localized with Galectin-8.

## Therapeutic Implications and Future Directions

The multifaceted nature of Galectin-8 presents both opportunities and challenges for therapeutic intervention.

- **Autoimmune and Inflammatory Diseases:** Its ability to promote highly suppressive Tregs suggests that recombinant Gal-8 or agonists could be a therapeutic strategy for autoimmune diseases like uveitis or inflammatory bowel disease.[\[6\]](#)
- **Infectious Diseases:** Enhancing the Gal-8-mediated xenophagy pathway could be a novel host-directed therapy to combat intracellular bacterial pathogens, such as *M. tuberculosis*. [\[13\]](#)
- **Cancer:** The role of Gal-8 in cancer is complex. It can promote tumor immune evasion by stimulating Tregs, but it has also been reported to suppress cancer cell migration in some contexts.[\[6\]](#)[\[20\]](#) High expression has been associated with poor prognosis and drug resistance in breast cancer.[\[21\]](#) Therefore, targeting Gal-8 with specific inhibitors may be beneficial in certain cancers.[\[1\]](#)

Future research must focus on dissecting the context-specific signals that determine whether Gal-8 acts in a pro- or anti-inflammatory capacity and on developing specific inhibitors or agonists to therapeutically harness its functions.

## Conclusion

Galectin-8 is a critical and versatile regulator of the immune system. It acts as an innate danger sensor that translates the detection of damaged membranes into a potent antibacterial autophagy response. In parallel, it fine-tunes the adaptive immune response by influencing the

differentiation and activation of T and B lymphocytes. Its ability to promote both immune suppression and activation underscores its role as a rheostat that helps shape the immune response according to the specific immunological context. A deeper understanding of its complex biology will pave the way for novel therapeutic strategies targeting a wide range of human diseases.

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## References

- 1. Galectin-8 inhibition and functions in immune response and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Galectin-8 targets damaged vesicles for autophagy to defend cells against bacterial invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-8 Enhances T cell Response by Promotion of Antigen Internalization and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galectin-8 Favors the Presentation of Surface-Tethered Antigens by Stabilizing the B Cell Immune Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin-8 promotes regulatory T cell differentiation by modulating IL-2 and TGF $\beta$  signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sensusimpact.com [sensusimpact.com]
- 8. Galectins as Pattern Recognition Receptors: Structure, Function, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Galectin-8-N-domain Recognition Mechanism for Sialylated and Sulfated Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Galectin-8 Senses Phagosomal Damage and Recruits Selective Autophagy Adapter TAX1BP1 To Control Mycobacterium tuberculosis Infection in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Galectin 8 targets damaged vesicles for autophagy to defend cells against bacterial invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Galectin-8 Senses Phagosomal Damage and Recruits Selective Autophagy Adapter TAX1BP1 To Control Mycobacterium tuberculosis Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Galectin-8 expression decreases in cancer compared with normal and dysplastic human colon tissue and acts significantly on human colon cancer cell migration as a suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The clinical impact of galectin-8 in drug resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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